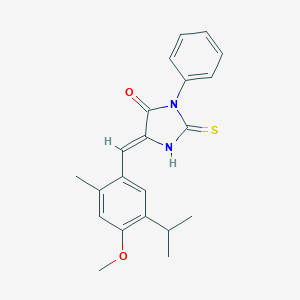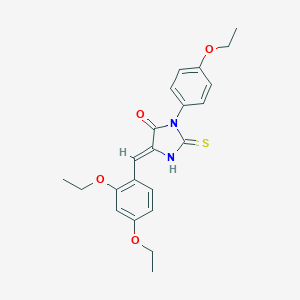![molecular formula C25H26N2O7S B300983 Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300983.png)
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as EOTB, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal properties. EOTB is a member of the thiazolidinone family, which has been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of EOTB is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. EOTB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, EOTB has also been studied for its potential as an anti-inflammatory agent. Studies have shown that EOTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. EOTB has also been shown to exhibit antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EOTB in laboratory experiments is its high potency and selectivity against cancer cells. However, one of the limitations of EOTB is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on EOTB. One area of interest is the development of more efficient synthesis methods for EOTB and its analogs. Another direction is the investigation of the potential use of EOTB in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of EOTB and its potential as an anti-inflammatory agent.
Méthodes De Synthèse
EOTB can be synthesized through a multistep procedure that involves the condensation of 2-ethoxy-2-oxoacetaldehyde with 4-(3-methoxybenzylidene)-3-methyl-5-oxo-2-thioxoimidazolidin-1-yl benzoic acid in the presence of acetic acid. The resulting compound is then treated with ethyl chloroformate to obtain EOTB.
Applications De Recherche Scientifique
EOTB has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that EOTB exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
Nom du produit |
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Formule moléculaire |
C25H26N2O7S |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
ethyl 4-[[(5Z)-5-[[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H26N2O7S/c1-5-32-22(28)15-34-19-12-7-16(13-20(19)31-4)14-21-23(29)27(3)25(35-21)26-18-10-8-17(9-11-18)24(30)33-6-2/h7-14H,5-6,15H2,1-4H3/b21-14-,26-25? |
Clé InChI |
SFHDVWSHXRVLHL-DZQLAOGOSA-N |
SMILES isomérique |
CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)
![2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300901.png)

![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)

![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)



![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)


